3-(2,5-Difluorophenyl)benzaldehyde
Description
3-(2,5-Difluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8F2O. It is characterized by the presence of two fluorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity. This compound is used in various scientific research applications due to its unique structural features and reactivity.
Properties
IUPAC Name |
3-(2,5-difluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-11-4-5-13(15)12(7-11)10-3-1-2-9(6-10)8-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFITCIWEFRXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the halogen-exchange reaction, where 2,5-difluorobenzene is reacted with a formylating agent under controlled conditions . Another approach involves the use of Grignard reagents, where 2,5-difluorophenylmagnesium bromide is reacted with a suitable aldehyde precursor .
Industrial Production Methods: Industrial production of 3-(2,5-Difluorophenyl)benzaldehyde often employs large-scale halogen-exchange reactions due to their efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-Difluorophenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 3-(2,5-Difluorophenyl)benzoic acid.
Reduction: 3-(2,5-Difluorophenyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2,5-Difluorophenyl)benzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)benzaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable intermediates. The compound can undergo electrophilic aromatic substitution reactions, where the fluorine atoms influence the electron density of the benzene ring, making it more reactive towards electrophiles . Additionally, the aldehyde group can participate in nucleophilic addition reactions, forming various adducts and intermediates .
Comparison with Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
Comparison: 3-(2,5-Difluorophenyl)benzaldehyde is unique due to the presence of two fluorine atoms at specific positions on the benzene ring. This structural feature imparts distinct chemical properties and reactivity compared to its mono-fluorinated counterparts. The difluorinated compound exhibits enhanced stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Biological Activity
3-(2,5-Difluorophenyl)benzaldehyde is an organic compound that has garnered attention due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and various research findings regarding its therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms on the benzene ring, which significantly influences its chemical reactivity and biological activity. The fluorine substituents enhance the compound's electrophilicity, making it a valuable intermediate in organic synthesis and a candidate for various biological applications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of pathogenic microorganisms. For instance, it has shown significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways related to cell proliferation and survival. Specifically, it may inhibit key kinases involved in tumor growth .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as kinases and demethylases, disrupting critical cellular signaling pathways associated with cancer progression and microbial resistance.
- Cell Signaling Modulation : By altering gene expression and affecting metabolic processes, it can influence cellular responses to stress and apoptosis .
Case Studies
- Antimicrobial Activity : A study conducted on various strains of bacteria found that this compound exhibited MIC values ranging from 16 to 64 µg/mL. This suggests a promising potential as a lead compound for developing new antibiotics.
- Anticancer Effects : In a comparative study involving multiple cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), the compound demonstrated IC50 values in the micromolar range (10-30 µM), indicating significant cytotoxic effects against these cells .
Data Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
